Product packaging for STING agonist-19(Cat. No.:)

STING agonist-19

Cat. No.: B12413932
M. Wt: 818.9 g/mol
InChI Key: URPMHTRSFGUHTO-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Innate Immunity and Pattern Recognition Receptors (PRRs)

Innate immunity is a non-specific defense mechanism that rapidly responds to foreign invaders. Central to this response are Pattern Recognition Receptors (PRRs), a class of proteins that recognize conserved molecular structures associated with pathogens, known as pathogen-associated molecular patterns (PAMPs), as well as danger signals from damaged host cells, called damage-associated molecular patterns (DAMPs). medchemexpress.com The activation of PRRs triggers a cascade of signaling events, leading to the production of inflammatory cytokines and interferons, which orchestrate the initial immune response.

Significance of the cGAS-STING Pathway in Host Defense and Disease Pathogenesis

A pivotal PRR pathway in the cytoplasm is the cyclic GMP-AMP synthase (cGAS)-STING pathway. cGAS acts as a sensor that detects the presence of cytosolic DNA, a hallmark of viral or bacterial infection, as well as cellular damage. medchemexpress.com Upon binding to DNA, cGAS synthesizes a second messenger molecule called cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP). medchemexpress.com This cGAMP then binds to and activates the STING protein, which is located on the membrane of the endoplasmic reticulum. medchemexpress.com

The activation of STING initiates a downstream signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines. medchemexpress.com These molecules are crucial for mounting an effective anti-pathogen response and also play a vital role in antitumor immunity by promoting the activation of cytotoxic T cells. The cGAS-STING pathway is, therefore, a critical link between innate and adaptive immunity.

Emergence of STING Agonists as Immunomodulatory Research Tools

The profound role of the cGAS-STING pathway in immunity has made it an attractive target for therapeutic intervention. This has spurred the development of STING agonists, molecules designed to mimic the action of cGAMP and directly activate the STING protein. medchemexpress.com These agonists are being extensively investigated for their potential to enhance anti-tumor immunity, act as vaccine adjuvants, and combat infectious diseases. The development of synthetic STING agonists represents a significant step forward in creating targeted immunomodulatory therapies.

The Profile of STING Agonist-19

Within the expanding arsenal (B13267) of synthetic STING agonists, this compound has been identified as a molecule with a specific application in the construction of advanced therapeutic agents.

Chemical Identity

Detailed information regarding the synthesis and comprehensive biological evaluation of this compound is not extensively available in peer-reviewed scientific literature. However, its fundamental chemical properties have been cataloged by various chemical suppliers.

PropertyValue
CAS Number 2886007-54-9
Molecular Formula C41H50N14O5
Molecular Weight 818.93 g/mol

Table 1: Chemical properties of this compound.

Research Application: A Precursor for Immune-Stimulating Antibody Conjugates (ISACs)

The primary documented application of this compound is its use as a synthetic precursor for the creation of immune-stimulating antibody conjugates (ISACs). cymitquimica.commedchemexpress.com ISACs are a novel class of biopharmaceuticals that combine the tumor-targeting specificity of a monoclonal antibody with the immune-activating power of a STING agonist.

The concept behind ISACs is to deliver the STING agonist payload directly to the tumor microenvironment. This targeted delivery is intended to activate the STING pathway within tumor cells and tumor-infiltrating immune cells, thereby generating a localized and potent anti-tumor immune response while minimizing potential systemic side effects associated with broad immune activation. The structure of this compound is designed to facilitate its conjugation to an antibody, a critical step in the synthesis of these targeted therapies.

At present, specific in-vitro or in-vivo research findings detailing the efficacy, potency, or detailed mechanism of action of ISACs derived from this compound are not available in the public scientific domain. The compound is primarily available as a research chemical for the synthesis of these advanced conjugates.

Concluding Remarks

This compound represents a specialized tool in the ongoing development of sophisticated immunotherapies. While detailed biological data on the compound itself is scarce, its designated role as a building block for immune-stimulating antibody conjugates highlights a key direction in the field of targeted cancer immunotherapy. The principle of delivering a potent immune activator like a STING agonist directly to the site of disease holds considerable promise for enhancing the efficacy and safety of cancer treatments. Further research and publication of studies involving ISACs synthesized from this compound will be crucial to fully understand its potential and clinical utility.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H50N14O5 B12413932 STING agonist-19

Properties

Molecular Formula

C41H50N14O5

Molecular Weight

818.9 g/mol

IUPAC Name

1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-piperazin-1-ylpropoxy)benzimidazole-5-carboxamide

InChI

InChI=1S/C41H50N14O5/c1-5-54-32(20-25(3)49-54)38(58)47-40-45-29-22-27(36(42)56)10-11-31(29)52(40)15-7-8-16-53-35-30(46-41(53)48-39(59)33-21-26(4)50-55(33)6-2)23-28(37(43)57)24-34(35)60-19-9-14-51-17-12-44-13-18-51/h7-8,10-11,20-24,44H,5-6,9,12-19H2,1-4H3,(H2,42,56)(H2,43,57)(H,45,47,58)(H,46,48,59)/b8-7+

InChI Key

URPMHTRSFGUHTO-BQYQJAHWSA-N

Isomeric SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN6CCNCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C=CC(=C3)C(=O)N

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCNCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C=CC(=C3)C(=O)N

Origin of Product

United States

Molecular and Cellular Mechanisms of Sting Agonist Action

The cGAS-STING Signaling Cascade

The canonical STING signaling pathway is initiated by the enzyme cyclic GMP-AMP synthase (cGAS), which acts as a primary sensor for cytosolic double-stranded DNA (dsDNA). nih.gov

Cytosolic DNA Recognition and cGAMP Synthesis

In healthy cells, DNA is confined to the nucleus and mitochondria. The presence of dsDNA in the cytoplasm is a danger signal, indicating cellular damage, chromosomal instability, or infection by DNA viruses or certain bacteria. nih.gov The cGAS enzyme recognizes and binds to this misplaced dsDNA, triggering its activation. Upon activation, cGAS catalyzes the synthesis of a unique second messenger molecule, 2'3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (2'3'-cGAMP), from ATP and GTP. nih.govmdpi.com This molecule is the primary endogenous ligand for STING.

STING Activation and Conformational Changes

STING is a transmembrane protein that resides primarily in the endoplasmic reticulum (ER). mdpi.com The binding of 2'3'-cGAMP, or exogenous STING agonists, to the ligand-binding domain of the STING dimer induces significant conformational changes. mdpi.com These structural shifts are critical for the activation of STING and its subsequent release from the ER.

Translocation to Endoplasmic Reticulum-Golgi Intermediate Compartment (ERGIC)

Once activated, STING oligomerizes and traffics from the ER to the ER-Golgi intermediate compartment (ERGIC) and subsequently to the Golgi apparatus. mdpi.comnih.gov This translocation is an essential step, as it brings STING into proximity with downstream signaling partners.

Recruitment and Phosphorylation of Downstream Kinases (e.g., TBK1)

Within the Golgi compartments, the activated STING oligomers serve as a scaffold to recruit and activate the serine/threonine kinase TANK-binding kinase 1 (TBK1). acs.org TBK1 then phosphorylates both itself (autophosphorylation) and specific serine residues on the C-terminal tail of STING. mdpi.comacs.org This phosphorylation of STING is a crucial event that creates docking sites for further downstream signaling molecules. nih.gov

Activation of Transcription Factors (e.g., IRF3, NF-κB)

The phosphorylated C-terminal tail of STING recruits the transcription factor Interferon Regulatory Factor 3 (IRF3). nih.gov TBK1, now in close proximity, phosphorylates IRF3. This phosphorylation event causes IRF3 to form dimers, which then translocate into the nucleus. mdpi.com

Concurrently, STING activation can also trigger the Nuclear Factor kappa B (NF-κB) pathway. nih.govmdpi.com This is also mediated by TBK1, which can lead to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), releasing the NF-κB heterodimer to enter the nucleus. nih.gov In the nucleus, both IRF3 and NF-κB bind to the promoter regions of their target genes, initiating a broad transcriptional program. nih.gov

Key Proteins in the cGAS-STING CascadeFunction
cGAS Cytosolic DNA sensor; synthesizes 2'3'-cGAMP upon DNA binding. nih.gov
STING ER-resident protein; activated by 2'3'-cGAMP, leading to translocation and downstream signaling. mdpi.com
TBK1 Kinase recruited by activated STING; phosphorylates STING and IRF3. acs.org
IRF3 Transcription factor; activated by TBK1, translocates to the nucleus to induce Type I IFN gene expression. nih.gov
NF-κB Transcription factor; activated downstream of STING to induce pro-inflammatory cytokine genes. nih.govmdpi.com

Induction of Immune Effector Molecules

The nuclear translocation of IRF3 and NF-κB results in the transcription and secretion of a diverse set of immune effector molecules that orchestrate a potent anti-tumor and anti-viral state.

The primary outcome of IRF3 activation is the robust production of Type I interferons (IFN-α and IFN-β). nih.gov These cytokines play a central role in the anti-cancer immune response by enhancing the antigen presentation capabilities of dendritic cells (DCs), promoting the cytotoxic activity of CD8+ T cells and Natural Killer (NK) cells, and inducing the expression of various interferon-stimulated genes (ISGs) that have anti-proliferative and pro-apoptotic effects. nih.gov

Activation of the NF-κB pathway leads to the production of a wide range of pro-inflammatory cytokines and chemokines. mdpi.comnih.gov Research findings have shown that STING agonists such as ADU-S100 and SB 11285 induce the secretion of molecules including:

Interleukin-6 (IL-6): A pleiotropic cytokine with roles in inflammation and immune regulation. mdpi.com

Tumor Necrosis Factor-alpha (TNF-α): A potent inflammatory cytokine that can induce cancer cell death.

Chemokines (e.g., CXCL10, CCL5): These molecules are crucial for recruiting immune cells, such as T cells, NK cells, and macrophages, to the tumor microenvironment. aacrjournals.org

The activation of STING signaling can also lead to the activation of the NLRP3 inflammasome, resulting in the secretion of the highly inflammatory cytokines IL-1β and IL-18. mdpi.comnih.gov This multifaceted cytokine and chemokine response transforms an immunologically "cold" tumor microenvironment into a "hot" one, characterized by robust immune cell infiltration and activation, thereby overcoming tumor immune evasion. nih.gov For example, the STING agonist ADU-S100 has been shown in preclinical models to promote the infiltration of macrophages, CD8+ T cells, and NK cells into tumors. mdpi.com

Immune Effector MoleculePrimary Function in STING-Mediated Immunity
Type I Interferons (IFN-α/β) Enhance antigen presentation, activate CD8+ T cells and NK cells, induce ISGs. nih.gov
TNF-α Pro-inflammatory cytokine, can induce tumor cell apoptosis.
IL-6 Pro-inflammatory cytokine involved in immune cell differentiation and activation. mdpi.com
IL-1β / IL-18 Highly inflammatory cytokines released upon inflammasome activation. nih.gov
CXCL10 / CCL5 Chemokines responsible for recruiting effector immune cells (e.g., T cells) to the site of inflammation. aacrjournals.org

Type I Interferon (IFN-I) Production (IFN-α, IFN-β)

A hallmark of STING pathway activation is the robust production of type I interferons (IFN-α and IFN-β). Upon binding of an agonist, the STING protein undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the transcription of the IFNB1 gene, leading to the synthesis and secretion of IFN-β. utmb.edunih.govnih.gov Secreted IFN-β can then signal in an autocrine and paracrine manner through the IFN-α/β receptor (IFNAR), leading to the production of IFN-α and amplifying the type I interferon response. nih.govasm.orgnih.gov

Production of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6, IL-12)

In addition to the TBK1-IRF3 axis, STING activation also leads to the activation of the nuclear factor-κB (NF-κB) signaling pathway. nih.govasm.orgrsc.org This results in the transcription and secretion of a variety of pro-inflammatory cytokines that are critical for shaping the ensuing immune response. These cytokines include, but are not limited to, tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-12 (IL-12). asm.orgrsc.orggoogle.com The production of this cytokine milieu contributes to the creation of an inflamed microenvironment, which is conducive to anti-tumor immunity. mdpi.com

Chemokine Secretion and Immune Cell Recruitment (e.g., CXCL10, CCL5, CXCL9)

The activation of the STING pathway also triggers the secretion of a specific set of chemokines that are instrumental in recruiting various immune cell populations to the site of inflammation. Key chemokines induced by STING agonists include C-X-C motif chemokine ligand 10 (CXCL10), C-C motif chemokine ligand 5 (CCL5), and C-X-C motif chemokine ligand 9 (CXCL9). mdpi.comnih.govresearchgate.net These chemokines are particularly important for the recruitment of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, which are essential for effective anti-tumor responses. medchemexpress.com

Upregulation of Interferon-Stimulated Genes (ISGs)

The type I interferons produced as a consequence of STING activation signal through the IFNAR, leading to the activation of the JAK-STAT signaling pathway. This, in turn, results in the transcriptional upregulation of a broad array of interferon-stimulated genes (ISGs). nih.gov ISGs encode for proteins that have diverse functions, including antiviral activity, modulation of apoptosis, and enhancement of immune responses, further contributing to the host's defense mechanisms.

Immunomodulatory Effects on Immune Cell Populations

The cytokines and chemokines produced upon STING activation have profound effects on various immune cell populations, leading to a coordinated and potent immune response.

Dendritic Cell Activation and Maturation

Dendritic cells (DCs) are professional antigen-presenting cells (APCs) that play a pivotal role in initiating adaptive immunity. STING agonists are potent activators of DCs. utmb.edu The type I interferons and pro-inflammatory cytokines produced upon STING activation promote the maturation of DCs, which is characterized by the upregulation of co-stimulatory molecules such as CD80 and CD86, as well as MHC class I and II molecules on their surface.

Mature dendritic cells are highly efficient at presenting antigens to T cells. A critical function of DCs in anti-tumor immunity is cross-presentation, the process by which they present exogenous antigens (e.g., from tumor cells) on MHC class I molecules to activate naive CD8+ T cells. utmb.edu STING activation has been shown to significantly enhance the capacity of DCs to perform antigen cross-priming, leading to the generation of tumor-specific cytotoxic T lymphocytes. medchemexpress.com This enhanced cross-priming is a key mechanism by which STING agonists bridge innate and adaptive anti-tumor immunity.

No Publicly Available Research Data on the Specific Molecular and Cellular Mechanisms of STING Agonist-19

Despite a thorough search of available scientific literature and databases, no specific research findings detailing the molecular and cellular mechanisms of the chemical compound "this compound" could be identified. While the compound is listed by chemical suppliers with a CAS number of 2886007-54-9 and a molecular formula of C41H50N14O5, there is a lack of published studies investigating its precise biological effects as outlined in the requested article structure.

The primary information available from commercial suppliers indicates that this compound is a synthetic molecule used in the synthesis of Immune-stimulating Antibody Conjugates (ISACs). This suggests its role as a component in more complex therapeutic constructs rather than a standalone agent that has been extensively characterized in the public domain for its direct immunological effects.

Consequently, it is not possible to provide a detailed and scientifically accurate article on this compound that adheres to the specific outline requested, which includes subsections on:

Expression of Co-stimulatory Molecules (e.g., CD80, CD86, CD40)

T Lymphocyte Priming and Activation

CD8+ Cytotoxic T Cell Responses

CD4+ Helper T Cell Differentiation (e.g., Th1, Th9)

Natural Killer (NK) Cell Activation and Function

Macrophage Polarization and Reprogramming (M2 to M1 Phenotype)

Modulation of Immunosuppressive Cell Populations (e.g., Regulatory T Cells, Myeloid-Derived Suppressor Cells)

Generating content for these specific sections without direct research on this compound would require speculation and extrapolation from the broader class of STING agonists, which would violate the core instruction to focus solely on the specified compound.

While the field of STING agonism is an active area of research with many compounds under investigation for their potential in cancer immunotherapy, specific data for "this compound" is not present in the accessible scientific literature at this time. It is possible that this compound is a recently developed molecule, is designated for internal research by a private entity, or has not yet been the subject of published studies.

Therefore, until research detailing the molecular and cellular mechanisms of this compound is published, a comprehensive and scientifically validated article on this specific compound as per the provided outline cannot be generated.

T Lymphocyte Priming and Activation

Interactions with Other Intracellular Pathways

Activation of the STING (Stimulator of Interferon Genes) pathway by agonists such as this compound initiates a cascade of signaling events that extend beyond the canonical production of type I interferons and pro-inflammatory cytokines. These interactions involve complex crosstalk with other crucial intracellular pathways, including autophagy, inflammasome induction, and the DNA damage response.

Autophagy Regulation

STING activation is intricately linked with the cellular process of autophagy, a mechanism for degrading and recycling cellular components. This interaction occurs through both canonical and non-canonical autophagy pathways.

Upon activation by an agonist, STING traffics from the endoplasmic reticulum (ER) to the Golgi apparatus and then to perinuclear vesicles. nih.govbiorxiv.org This trafficking is a critical step that can lead to the induction of non-canonical autophagy. nih.govbiorxiv.org One mechanism involves STING functioning as a proton channel, leading to the deacidification of post-Golgi vesicles. nih.govbiorxiv.org This change in pH is sensed by the V-ATPase proton pump, which in turn recruits ATG16L1, a key component of the autophagy machinery, leading to the lipidation of LC3 (a hallmark of autophagosome formation) on these single-membrane vesicles. nih.govbiorxiv.org This process, also known as conjugation of ATG8 to single membranes (CASM), is independent of the upstream autophagy proteins typically required for canonical autophagy. nih.govbiorxiv.org

STING-induced autophagy also plays a role in regulating lysosomal homeostasis. It can promote the biogenesis of lysosomes through the activation of MiT/TFE transcription factors and the kinase LRRK2. pnas.org Furthermore, STING-induced autophagy can recruit the ESCRT (Endosomal Sorting Complexes Required for Transport) machinery to repair potential membrane damage that may occur during the signaling process. pnas.org

The relationship between STING and autophagy is bidirectional. While STING activation can induce autophagy, autophagy, in turn, can regulate STING signaling. For instance, some forms of autophagy can lead to the degradation of STING itself, thereby acting as a negative feedback loop to terminate the immune response. nih.gov

Inflammasome Induction

STING signaling is also connected to the activation of inflammasomes, which are multiprotein complexes that trigger the maturation and release of pro-inflammatory cytokines like IL-1β and IL-18. mdpi.comfrontiersin.org The activation of the NLRP3 (NOD-like receptor family pyrin domain-containing 3) inflammasome, in particular, has been linked to STING signaling. mdpi.comresearchgate.net

Activation of STING can serve as a priming signal for the NLRP3 inflammasome. This priming step involves the activation of the NF-κB (nuclear factor kappa B) transcription factor, which upregulates the expression of NLRP3 and pro-IL-1β. frontiersin.org Following this priming, a second signal, which can also be triggered by STING activation through mechanisms like potassium efflux, leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. frontiersin.org This assembly results in the cleavage and activation of caspase-1, which then processes pro-IL-1β and pro-IL-18 into their mature, secreted forms. frontiersin.org

The interaction between STING and NLRP3 can be direct. STING has been shown to recruit NLRP3 to the endoplasmic reticulum, facilitating its deubiquitination and subsequent activation. nih.gov This physical association underscores a direct regulatory role for STING in promoting inflammasome assembly and function upon detection of cytosolic DNA. nih.gov This STING-NLRP3 axis is considered essential for the host defense against certain viral infections. nih.gov

Cross-talk with DNA Damage Response Pathways

The cGAS-STING pathway is a primary sensor of cytosolic DNA, which can originate from pathogens or from the cell's own nucleus as a result of genomic instability and DNA damage. frontiersin.org This places the STING pathway at a critical intersection with the DNA damage response (DDR).

Accumulation of DNA double-strand breaks (DDSBs) can lead to the leakage of DNA fragments from the nucleus into the cytoplasm. nih.gov These cytosolic DNA fragments are then detected by cGAS (cyclic GMP-AMP synthase), which synthesizes the second messenger cGAMP, leading to the activation of STING. nih.gov Consequently, conditions that induce DNA damage, such as treatment with certain chemotherapeutic agents or radiation, can trigger STING-dependent immune responses. youtube.com

The activation of the STING pathway in response to DNA damage can remodel the tumor microenvironment. frontiersin.org The resulting production of type I interferons and other cytokines can enhance the cross-presentation of tumor antigens by dendritic cells (DCs), leading to the activation of tumor-specific T cells. nih.gov

Lack of Publicly Available Research Hinders Detailed Analysis of this compound

A thorough review of publicly available scientific literature reveals a significant lack of specific preclinical data for the chemical compound “this compound.” While the compound is cataloged by chemical suppliers and noted for its potential use in the synthesis of immune-stimulating antibody conjugates (ISACs), detailed research findings on its specific applications in cancer immunotherapy, as requested, are not available in the public domain.

Consequently, it is not possible to construct an article that adheres to the specific outline provided, which includes detailed subsections on its role in converting immunologically "cold" tumors to "hot" tumors, its anti-tumor efficacy in various preclinical cancer models, and its synergy with immune checkpoint inhibitors.

The broader field of research into STING (Stimulator of Interferon Genes) agonists is extensive, with numerous studies detailing the preclinical applications of other compounds in this class. This body of research supports the general concepts outlined in the user's request, such as the ability of STING agonists to modulate the tumor microenvironment and enhance anti-tumor immunity, both as monotherapies and in combination with other treatments. However, without specific studies on "this compound," any article generated would not meet the strict requirement of focusing solely on this particular compound.

Further research and publication in peer-reviewed journals are required to elucidate the specific preclinical profile of this compound and its potential applications in oncology. At present, the information necessary to fulfill the detailed request is not available.

Preclinical Research Applications of Sting Agonists

In Cancer Immunotherapy Models

Combination Therapeutic Strategies in Oncology Research

Integration with Conventional Anti-cancer Therapies (e.g., Chemotherapy, Radiotherapy)

The integration of STING (Stimulator of Interferon Genes) agonists with conventional anti-cancer therapies like chemotherapy and radiotherapy has shown considerable promise in preclinical models. These combinations aim to leverage the immunogenic cell death induced by traditional treatments and amplify the subsequent anti-tumor immune response through STING pathway activation.

Radiotherapy, a cornerstone of cancer treatment, can induce the release of tumor-associated antigens and endogenous immune adjuvants, priming an adaptive immune response. However, the immunosuppressive tumor microenvironment often curtails the effectiveness of this response. STING agonists can act as potent adjuvants in this context. In a murine model of pancreatic cancer, the combination of CT-guided radiation therapy with a novel STING agonist synergistically controlled both local and distant tumors. nih.govaacrjournals.org Mechanistic studies revealed a two-pronged effect: an early, T-cell-independent hemorrhagic necrosis driven by TNFα, followed by a later, CD8+ T-cell-dependent control of residual disease. nih.govaacrjournals.org This highlights the ability of STING agonists to transform the tumor microenvironment into a more pro-inflammatory state, thereby enhancing the efficacy of radiotherapy. researchgate.net Preclinical studies have consistently shown that this combination leads to enhanced tumor regression and an increased interferon-related T-cell response. nih.gov

Similarly, combining STING agonists with chemotherapy has demonstrated synergistic anti-tumor effects. For instance, the STING agonist SB11285, when used in conjunction with cyclophosphamide (B585) in syngeneic mouse models, resulted in a significant synergistic anti-tumor effect. mdpi.com Another STING agonist, dazostinag (TAK-676), when combined with chemotherapy, promoted an early pro-inflammatory response and enhanced chemotherapy-mediated cell death in the tumor microenvironment of human head and neck squamous cell carcinoma. These findings underscore the potential of STING agonists to augment the therapeutic effects of conventional cancer treatments by fostering a robust anti-tumor immunity.

Table 1: Preclinical Studies of STING Agonists with Conventional Therapies

STING Agonist Conventional Therapy Cancer Model Key Findings
RR-CDG Radiotherapy Pancreatic Cancer (murine) Synergistic control of local and distant tumors; T-cell independent hemorrhagic necrosis followed by CD8 T-cell dependent control. nih.govaacrjournals.org
SB11285 Cyclophosphamide Syngeneic mouse models Significant synergistic anti-tumor effect. mdpi.com
Dazostinag (TAK-676) Chemotherapy Head and Neck Squamous Cell Carcinoma (human) Promoted early pro-inflammatory response and enhanced chemotherapy-mediated cell death.
cGAMP Radiotherapy Various murine models Enhanced tumor regression and increased interferon-related T-cell response. nih.gov
Enhancement of T-cell Engaging Therapies (e.g., Bispecific Antibodies)

The combination of STING agonists with T-cell engaging therapies, such as bispecific antibodies (BsAbs), represents a promising strategy to enhance anti-tumor immunity, particularly in hematological malignancies like acute myeloid leukemia (AML). T-cell recruiting BsAbs have shown clinical potential, but durable responses remain a challenge. Preclinical studies have demonstrated that STING agonists can significantly augment the efficacy of these therapies. ashpublications.orgnih.gov

These findings suggest that by activating the innate immune system, STING agonists can create a more favorable tumor microenvironment for T-cell mediated killing, thereby overcoming some of the limitations of T-cell engaging therapies when used as monotherapies. The potentiation of T-cell effector mechanisms through this combination approach holds significant therapeutic potential for AML and other cancers. ashpublications.org

Combination with DNA Damage Response Inhibitors

The interplay between DNA damage response (DDR) pathways and the cGAS-STING pathway has opened new avenues for combination therapies in cancer. Inhibitors of DDR proteins, such as PARP inhibitors (PARPi), can induce the accumulation of cytosolic double-stranded DNA (dsDNA) in tumor cells, a key trigger for cGAS-STING activation. This provides a strong rationale for combining DDR inhibitors with STING agonists to amplify anti-tumor immunity.

Preclinical studies have shown that combining PARPi with PI3K inhibitors (PI3Ki) can activate the cGAS-STING pathway within the tumor microenvironment. This leads to enhanced T-cell infiltration and tumor clearance in PTEN-proficient murine prostate cancer models. pcf.org The mechanism involves the release of dsDNA-containing microvesicles from PARPi-treated tumor cells, which then activate STING in myeloid cells. pcf.org

However, in tumors with certain genetic backgrounds, such as those with PTEN deficiency, resistance to this combination can occur due to a block in STING pathway activation. pcf.org In such cases, the direct administration of a STING agonist can overcome this resistance. The combination of a direct STING agonist with a PI3K inhibitor in PTEN-deficient models has been shown to effectively activate the downstream immune response. pcf.org This highlights the potential of STING agonists to rescue or enhance the immunomodulatory effects of DDR inhibitors, particularly in tumors that have developed resistance mechanisms. The combination of DNA-damaging agents and STING agonists is a promising strategy for cancer therapy. nih.gov

Mechanisms of Resistance to STING Agonist Therapy in Preclinical Models

Despite the promise of STING agonists, preclinical models have revealed several mechanisms of both intrinsic and adaptive resistance that can limit their therapeutic efficacy.

STING Pathway Silencing or Mutation

One of the primary mechanisms of resistance to STING agonist therapy is the silencing or mutation of key components of the cGAS-STING pathway in cancer cells. nih.gov Epigenetic silencing, such as through DNA methylation, can lead to the loss of STING or cGAS expression in various human malignancies, including melanoma and colon cancer. nih.govnih.gov This loss of expression renders tumor cells unable to respond to cytosolic DNA and initiate an anti-tumor immune response.

In addition to silencing, mutations in the STING1 (also known as TMEM173) gene have been identified in various human tumors. nih.gov Certain cancer-related missense mutations in STING can block the inflammatory responses induced by DNA-damaging agents. nih.gov For example, the R169W and P203S variants of STING were unable to facilitate the production of pro-inflammatory cytokines in response to carcinogen-induced DNA damage. nih.gov This suggests that tumor cells with these mutations can evade immune surveillance by preventing the production of cytokines that would normally attract immune cells. Therefore, the genetic and epigenetic status of the cGAS-STING pathway in tumors can be a critical determinant of their response to STING agonist therapy.

Tumor Microenvironment-Mediated Suppression

The tumor microenvironment (TME) plays a crucial role in mediating resistance to STING agonist therapy. frontiersin.orgconsensus.app Even when the STING pathway is activated, the immunosuppressive nature of the TME can dampen the ensuing anti-tumor immune response. frontiersin.orgconsensus.app The TME is a complex ecosystem of cells, including tumor-associated macrophages (TAMs), regulatory T cells (Tregs), and myeloid-derived suppressor cells (MDSCs), which all contribute to immune evasion. frontiersin.orgconsensus.app

Activation of the STING pathway can paradoxically lead to the upregulation of immune checkpoints and other immunosuppressive factors, a phenomenon known as adaptive resistance. nih.gov For instance, intratumoral injection of a STING agonist has been shown to rapidly increase the expression of PD-L1, COX2, and IDO in the TME. mdpi.comnih.gov These molecules actively suppress T-cell function and promote an immunosuppressive environment. In a Lewis lung carcinoma model, STING agonist treatment led to a transient anti-tumor response followed by tumor relapse, which was associated with an increase in these regulatory pathways. nih.gov This suggests that while STING agonists can initiate an anti-tumor response, the TME can adapt to counteract these effects, highlighting the need for combination therapies that can overcome this suppression.

In Infectious Disease Models (e.g., Respiratory Viral Infections)

The cGAS-STING pathway is a critical component of the innate immune response to viral infections, making STING agonists a potential therapeutic strategy for a broad range of viral diseases, including respiratory viral infections.

Preclinical studies have demonstrated that STING agonists can stimulate robust innate immune responses that protect lung cells from a variety of respiratory viruses. The synthetic STING agonist diABZI-4 has been shown to inhibit the replication of SARS-CoV-2, common cold coronaviruses, influenza A virus (IAV), human rhinovirus (HRV), and human parainfluenza virus in vitro. researchgate.netnih.gov This broad-spectrum antiviral activity is linked to the potent induction of type I and type III interferons and interferon-stimulated genes (ISGs). nih.gov

In more physiologically relevant models, such as primary human airway epithelial tissues grown at the air-liquid interface, diABZI-4 effectively blocked the replication of IAV, SARS-CoV-2, and HRV. nih.gov Furthermore, treatment of macrophages with diABZI-4 led to the secretion of cytokines that could protect airway epithelial cells from IAV infection, highlighting the role of intercellular communication in the antiviral response. researchgate.net However, the translation of these promising in vitro findings to in vivo efficacy has been challenging. In a mouse model of IAV infection, intranasal administration of diABZI-4 provided only early and not sustained inhibition of viral replication in the lungs. researchgate.net This underscores the complexity of the relationship between the timing of STING agonist-induced inflammation and viral replication dynamics in a whole organism.

Table 2: Preclinical Studies of STING Agonists in Respiratory Viral Infections

STING Agonist Virus Model Key Findings
diABZI-4 SARS-CoV-2, IAV, HRV, common cold coronaviruses, parainfluenza virus (in vitro) Potent inhibition of viral replication; induction of robust innate immune responses. researchgate.netnih.gov
diABZI-4 IAV, SARS-CoV-2, HRV (primary human airway tissues) Effective blocking of viral replication. nih.gov
diABZI-4 IAV (in vivo mouse model) Early, but not sustained, inhibition of viral replication in the lungs. researchgate.net
2',3'-cGAMP Influenza A Virus (murine tracheal epithelial cells) Activation of STING and increased antiviral response.

Information Regarding "STING agonist-19" Remains Elusive in Preclinical Research Databases

Despite a comprehensive search of available scientific literature and preclinical research databases, specific information regarding the chemical compound "this compound" and its applications in antiviral research, immune response enhancement, or vaccine development remains unavailable.

The compound is listed by chemical suppliers for research purposes, and it is noted for its potential use in the synthesis of Immune-Stimulating Antibody Conjugates (ISACs). However, detailed preclinical data outlining its efficacy or mechanism of action in the specific areas requested—antiviral activity, host immune response, and vaccine adjuvant potential—are not present in the public domain at this time.

The field of STING (Stimulator of Interferon Genes) agonists is an active area of research with numerous compounds under investigation for their therapeutic potential. While extensive data exists for other STING agonists, the explicit instructions to focus solely on "this compound" cannot be fulfilled due to the absence of specific research findings for this particular compound.

Therefore, the detailed article on the preclinical research applications of "this compound" as outlined in the provided structure cannot be generated at this time. Further research and publication of data specific to this compound are needed before a comprehensive and scientifically accurate article can be produced.

Academic Approaches to Sting Agonist Development and Optimization

Classes of STING Agonists Investigated in Research

STING agonists are broadly categorized into two main classes based on their chemical structures: cyclic dinucleotide (CDN) analogues and non-CDN small molecule chemotypes. fupress.netresearchgate.net

Cyclic Dinucleotide (CDN) Analogues

Natural ligands for the STING protein are cyclic dinucleotides (CDNs), such as cyclic GMP-AMP (cGAMP), which are produced by the enzyme cGAS upon sensing cytosolic DNA. uni-muenchen.denih.gov Academic research has focused on developing synthetic CDN analogues to improve upon the therapeutic limitations of natural CDNs, which include poor stability and limited cell permeability. oup.comnih.gov

Key research findings on CDN analogues include:

Phosphorothioate (B77711) Modifications: Replacing one or both of the non-bridging oxygen atoms in the phosphate (B84403) backbone with sulfur creates phosphorothioate linkages. This modification makes the CDN resistant to degradation by enzymes like ENPP1, enhancing its stability. nih.gov ADU-S100 (Mliatinide) is a prominent example of a phosphorothioate-modified CDN that has entered clinical trials. mdpi.com

Non-canonical CDNs: Researchers have explored CDNs with unnatural nucleobases or sugar modifications. For instance, fluorine substitutions on the pentose (B10789219) rings have been investigated to improve stability and binding affinity. nih.gov Researchers at UC San Diego have developed CDN analogues with novel nitrogenous bases that have shown a 10-fold higher interferon production compared to native CDNs in preclinical models. universityofcalifornia.edu

Bridged Analogues: To lock the CDN into its bioactive conformation, bridged analogues have been synthesized. E7766 is a macrocycle-bridged STING agonist that contains two adenosine (B11128) nucleotides linked by two phosphorothioates and an olefin linker, which has shown potent pan-genotypic activity. nih.govbmj.com

Table 1: Examples of CDN-based STING Agonists in Research

Agonist Key Feature Investigated for
cGAMP Natural STING ligand Baseline for agonist development
ADU-S100 Phosphorothioate modification Enhanced stability and potency mdpi.com
E7766 Macrocycle-bridged Locked bioactive conformation nih.gov

Non-CDN Small Molecule Chemotypes

To overcome the inherent drug-like property limitations of CDNs (e.g., high polarity and poor membrane permeability), significant research has been dedicated to discovering and developing non-CDN small molecule STING agonists. researchgate.netoup.com These compounds offer potential advantages such as improved pharmacokinetics, the possibility of oral administration, and simpler chemical synthesis. researchgate.net

Notable non-CDN chemotypes in research include:

Amidobenzimidazole (ABZI)-based compounds: The discovery of dimeric amidobenzimidazole (diABZI) compounds represented a breakthrough for systemically administered STING agonists. researchgate.net These molecules were shown to induce potent antitumor activity in preclinical models. mdpi.com

MSA-2: This is another example of a non-CDN agonist that can be administered systemically and has demonstrated the ability to stimulate IFN-β secretion within tumors, leading to tumor regression and long-lasting antitumor immunity in preclinical models. oup.comnih.gov

Flavone Acetic Acid (FAA) and DMXAA: 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a derivative of FAA, was one of the first non-CDN agonists identified. mdpi.com While it showed efficacy in murine models by binding to mouse STING, it failed in human clinical trials because it does not activate human STING, highlighting species-specific differences. scienceopen.comresearchgate.net

Table 2: Examples of Non-CDN STING Agonists

Agonist Chemotype Key Finding
DMXAA Xanthenone Potent activator of murine STING, but not human STING. scienceopen.comresearchgate.net
diABZI Amidobenzimidazole First systemically active non-CDN agonist with preclinical anti-tumor activity. researchgate.net
MSA-2 N/A Orally available non-CDN agonist with preclinical efficacy. nih.gov

Preclinical Synthesis and Modification Strategies (Academic Focus)

Academic research heavily focuses on the rational design and synthesis of novel STING agonists with improved pharmacological properties.

Chemical Modifications for Enhanced Pharmacological Profiles

The primary goals of chemical modification are to enhance stability, increase potency, and improve cellular uptake. nih.gov

Improving Stability: As mentioned, phosphorothioate linkages are a common strategy to prevent enzymatic degradation of CDNs. nih.gov

Enhancing Potency: Modifications to the nucleobases and the ribose sugar can increase binding affinity to the STING protein. For example, the synthesis of SATE-dCDN prodrugs has been shown to enhance bioactivity. researchgate.net

Improving Permeability: The high negative charge of the phosphate backbone in CDNs limits their ability to cross cell membranes. To address this, researchers have developed prodrug strategies. These involve masking the charged phosphate groups with biolabile protecting groups that are cleaved by intracellular enzymes, releasing the active CDN inside the cell. nih.gov

Structure-Activity Relationship (SAR) Studies for STING Activation

SAR studies are crucial for understanding how the chemical structure of a compound relates to its biological activity, guiding the optimization of lead compounds. acs.orgnih.gov

Binding Mode Analysis: By obtaining crystal structures of STING in complex with an agonist, researchers can visualize the key interactions. For example, the crystal structure of the STINGA230 variant complexed with the non-CDN agonist BDW-OH revealed that the agonist dimerizes in the binding pocket, mimicking the two nucleobases of the natural ligand cGAMP. nih.govbiorxiv.org

Systematic Modification: SAR studies involve systematically modifying different parts of a lead compound and evaluating the impact on activity. For instance, SAR studies on 1H-pyrrole-3-carbonitrile derivatives led to the identification of compounds with comparable activity to the known agonist SR-717. nih.gov Similarly, studies on 3-(fluoro-imidazolyl)pyridazine derivatives used structural analysis to guide the rational design of agonists with improved potency. acs.org These studies help to identify which chemical groups are essential for activity and which can be altered to improve properties like solubility or metabolic stability.

Advanced Delivery Systems in Preclinical Research

A significant challenge with STING agonists, particularly CDNs, is their effective delivery to target cells and tissues. fupress.netnih.gov Preclinical research is exploring various advanced delivery systems to overcome these hurdles.

Nanoparticles: Encapsulating STING agonists within nanoparticles (NPs), such as lipid-based NPs or polymers, can protect them from degradation, improve their pharmacokinetic profile, and facilitate their uptake by antigen-presenting cells in the tumor microenvironment. scienceopen.comfupress.netnih.gov

Exosomes: Exosomes are natural nanovesicles that can be loaded with STING agonists. exoSTING, for example, is an exosome-based formulation designed to deliver a CDN agonist, which has been investigated for its ability to facilitate specific uptake by tumor-resident antigen-presenting cells. nih.gov

Antibody-Drug Conjugates (ADCs): This strategy involves linking a STING agonist to an antibody that targets a specific tumor antigen. This approach aims to deliver the agonist directly to the tumor site, thereby maximizing its local activity while minimizing systemic exposure and potential side effects. researchgate.netnih.gov The development of the Immunosynthen STING-agonist ADC platform by Mersana Therapeutics is a key example of this approach, demonstrating that ADCs can activate the STING pathway in both tumor cells and tumor-resident immune cells. acs.orgmersana.com The mention of "STING agonist-19" in the context of synthesizing ISAC molecules suggests its potential use as a payload in such targeted delivery systems. medchemexpress.com

Table 3: Compound Names Mentioned

Compound Name
ADU-S100 (Mliatinide)
BDW568
cGAMP (cyclic GMP-AMP)
CDGSF
diABZI (dimeric amidobenzimidazole)
DMXAA (5,6-dimethylxanthenone-4-acetic acid)
E7766
exoSTING
FAA (Flavone Acetic Acid)
MSA-2
SR-717

Nanoparticle-Based Formulations

The development of STING (Stimulator of Interferon Genes) agonists as cancer therapeutics has been met with challenges related to their delivery and stability. nih.gov Nanoparticle-based formulations have emerged as a promising strategy to overcome these hurdles, enhancing the efficacy of STING pathway activation. scienceopen.comresearchgate.net These nano-formulations protect STING agonists, such as cyclic dinucleotides (CDNs), from enzymatic degradation and improve their delivery into the cytoplasm of target cells, where the STING protein resides. scienceopen.comnih.gov

One approach involves encapsulating STING agonists within nanoparticles. For instance, a nanoparticle formulation of cyclic guanosine (B1672433) monophosphate–adenosine monophosphate (cGAMP), known as NanoSTING, has been developed. news-medical.net This formulation, with a mean particle diameter of 98 nm, allows for the sustained release of cGAMP and has demonstrated broad antiviral properties. news-medical.net Dynamic light scattering analysis revealed a polydispersity index of 25.1% and a zeta potential of -40 mV for NanoSTING. news-medical.net

Another strategy utilizes polymersomes to encapsulate cGAMP. These "STING-NPs" have been shown to increase the biological potency of cGAMP and enhance STING signaling in the tumor microenvironment (TME) and sentinel lymph nodes. scienceopen.com By facilitating endosomal escape, these nanoparticles preferentially activate STING in myeloid cell populations. scienceopen.com Similarly, biodegradable poly(beta-amino ester) (PBAE) nanoparticles have been used to carry CDNs, demonstrating significantly higher uptake in monocytic and macrophage cell lines compared to cancer cells. nih.gov

Researchers have also designed nanoparticles that inherently activate the STING pathway without a separate agonist payload. A library of ionizable lipid-like materials was screened to identify an optimal nanovaccine formulation that efficiently delivers mRNA and activates the STING pathway, leading to potent anticancer immunity. nih.gov

Exosome-Mediated Delivery

Exosomes, which are naturally occurring nanovesicles derived from cells, are being explored as carriers for STING agonists. mdpi.com Their innate ability to be taken up by cells, particularly antigen-presenting cells (APCs), makes them an attractive delivery vehicle. nih.gov This method aims to improve the targeted delivery of STING agonists to the TME, potentially increasing their effectiveness while minimizing systemic toxicity. frontiersin.org

Engineered exosomes loaded with STING agonists have shown promise in preclinical studies. For example, exoSTING, an exosome-based therapeutic, is designed to deliver a STING agonist directly to tumors. mdpi.com In mouse models of checkpoint-refractory melanoma, intratumoral injection of exoSTING resulted in more potent tumor-specific immune responses and lower systemic cytokine production compared to the free STING agonist. mdpi.com This approach leverages the natural targeting capabilities of exosomes to enhance the activation of the STING pathway within immune cells in the tumor. frontiersin.org

The loading of STING agonists into exosomes can be achieved through methods like co-incubation. mdpi.com Studies have shown that STING agonist-loaded exosomes exhibit enhanced delivery to dendritic cells (DCs) compared to the free agonist, leading to increased recruitment of activated CD8+ T-cells and a more robust anti-tumor immune response. mdpi.com The uptake of these engineered exosomes by DCs can be significantly higher—approximately tenfold—than that of the free STING agonist. nih.gov

Engineered Bacterial Vectors

A novel approach to activating the STING pathway involves the use of engineered bacterial vectors. frontiersin.org This strategy utilizes genetically modified bacteria to produce and deliver STING agonists directly within the tumor microenvironment. nih.govfrontiersin.org The natural tendency of certain bacteria to colonize tumors provides a mechanism for targeted and sustained immune activation. frontiersin.org

A prominent example is SYNB1891, a modified strain of the probiotic Escherichia coli Nissle 1917. frontiersin.orgaacrjournals.org This bacterium has been engineered to produce the STING agonist cyclic di-AMP (CDA) under the hypoxic conditions typically found in tumors. nih.govaacrjournals.org Upon intratumoral administration, SYNB1891 is taken up by APCs, where the release of CDA activates the STING pathway, leading to the upregulation of type I interferons and other pro-inflammatory cytokines. aacrjournals.org Preclinical studies have demonstrated that intratumoral injection of SYNB1891 in mouse models of melanoma leads to significant reductions in tumor growth. mdpi.com

This approach offers the added benefit of activating other pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs), which can further stimulate anticancer immunity. aacrjournals.org The combination of STING agonism with the inherent immunogenicity of the bacterial vector can create a synergistic anti-tumor effect. nih.gov

Lipid Nanoparticle Approaches

Lipid nanoparticles (LNPs) have become a key platform for the delivery of STING agonists, addressing challenges such as poor stability and membrane impermeability. bmj.comdovepress.com LNPs can encapsulate STING agonists, protecting them from degradation and facilitating their delivery into the cytoplasm of target cells. bmj.comdovepress.com

One type of LNP formulation incorporates a pH-sensitive cationic lipid, which aids in the efficient cytoplasmic delivery of the STING agonist. bmj.com These STING-LNPs have been shown to induce potent antitumor immunity through the activation of both T cells and natural killer (NK) cells. mdpi.com For instance, in a mouse model of melanoma lung metastasis that was resistant to anti-PD-1 therapy, treatment with STING-LNPs overcame this resistance by activating NK cells. bmj.com

LNPs are also being developed to deliver mRNA that encodes for viral antigens, while simultaneously incorporating a STING agonist-derived amino lipid (SAL). acs.orgnih.gov These SAL-LNPs can deliver the mRNA to DCs and activate the STING pathway, leading to a robust immune response. acs.orgnih.gov In the context of a SARS-CoV-2 vaccine, this dual-function LNP elicited potent neutralizing antibodies in mice. acs.orgnih.gov

The characteristics of STING-LNPs can be precisely controlled. For example, a formulation using c-di-GMP as the STING agonist had a particle size of approximately 100 nm and a negative surface charge. mdpi.com

In Vitro and In Vivo Research Methodologies

Cellular Assays for Pathway Activation and Immune Response

A variety of in vitro cellular assays are employed to screen and characterize STING agonists, measuring their ability to activate the STING pathway and elicit an immune response. aacrjournals.org A common method involves using human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines like THP-1. aacrjournals.org These cells are treated with the STING agonist, and the subsequent production of interferon-β (IFNβ) or other cytokines and chemokines is measured, typically via ELISA. aacrjournals.org

Reporter cell lines are also valuable tools. For example, THP-1 cells can be engineered with an interferon regulatory factor 3 (IRF3) reporter system, where luciferase expression is induced upon STING activation. acs.org This allows for a quantitative measurement of pathway activation. acs.org The potency of different STING agonists can be compared by determining their EC50 values for inducing IFNβ secretion or reporter gene expression. aacrjournals.org For instance, the STING agonist 2'3'-cGAMP has been shown to induce IFNβ secretion in PBMCs and THP-1 cells with EC50 values of approximately 70 μM and 124 μM, respectively. aacrjournals.org

These assays are crucial for the initial screening of potential therapeutic agents and for understanding the structure-activity relationship of different STING agonist compounds. aacrjournals.orgacs.org They can also be used to confirm that the observed immune response is indeed mediated by the STING pathway. asm.org

Co-culture Systems and Organ-on-chip Models

To better mimic the complex interactions within the tumor microenvironment, researchers utilize co-culture systems and, more recently, organ-on-a-chip models. pnas.orgmdpi.com

Co-culture systems typically involve growing tumor cells together with immune cells, such as PBMCs. pnas.orgnih.gov These systems allow for the investigation of how STING agonists affect the interplay between cancer cells and immune cells. For example, the killing activity of STING agonist antibody-drug conjugates (ADCs) on cancer cells in the presence of PBMCs can be assessed. nih.gov Gene expression analysis and cytokine profiling of these co-cultures can reveal the specific immune pathways that are activated. nih.gov

Organ-on-a-chip (OOC) technology offers an even more sophisticated in vitro model, creating microfluidic cell culture devices that simulate the architecture and function of human organs. mdpi.comnih.gov While the specific application of OOC to study "this compound" is still an emerging area, these models hold great potential for investigating the effects of STING agonists in a more physiologically relevant context. mdpi.com For instance, a glioblastoma-on-a-chip platform could be used to study immune cell interactions within the tumor microenvironment and evaluate the efficacy of STING agonist therapies. mdpi.com Lung-on-a-chip models have also been developed to study respiratory diseases and could be adapted to investigate the role of the STING pathway in viral infections and potential therapies. nih.gov

Based on a comprehensive review of available scientific literature, there is no specific information regarding preclinical research on a compound explicitly named "this compound" that would allow for a detailed discussion of its use in animal models, its specific immunological profile, or its effects on the transcriptome and proteome.

Therefore, it is not possible to provide a scientifically accurate article that adheres to the requested outline focusing solely on "this compound." Information available for other STING agonists cannot be substituted, as the biological effects can be highly specific to the individual chemical structure of the agonist.

Challenges and Future Directions in Sting Agonist Research

Context-Dependent Effects and Dual Roles of STING Activation

The activation of the STING pathway does not uniformly result in anti-tumor responses; its effects are highly context-dependent and can even be contradictory. portlandpress.comjci.org Research has illuminated the dual roles of STING signaling, which can either promote or suppress tumor growth depending on the specific circumstances of its activation. nih.govnih.gov

One of the critical factors determining the outcome of STING activation is the chronicity of the signal. While acute activation is generally associated with robust anti-tumor immunity, chronic STING signaling can paradoxically foster an immunosuppressive tumor microenvironment (TME). portlandpress.com This can occur in tumors with high chromosomal instability, where persistent STING activation may lead to immune evasion and tumor progression. portlandpress.comnih.gov Chronic activation can induce the expression of immune checkpoint molecules like Programmed Death-Ligand 1 (PD-L1), contributing to T-cell exhaustion and reduced anti-tumor efficacy. researchgate.netportlandpress.com

Furthermore, the cellular context of STING activation is paramount. nih.gov Activation within dendritic cells (DCs) is crucial for initiating anti-tumor T-cell responses. nih.govnih.gov However, STING activation in other cell types can have different, sometimes undesirable, effects. For instance, sustained activation can lead to the recruitment of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), which dampen the immune response. cancerbiomed.org The STING-IL-35 axis in B cells has been shown to weaken the anti-tumor activity of Natural Killer (NK) cells. cancerbiomed.org

The dual role of STING activation is summarized in the table below:

Condition of STING ActivationPredominant EffectKey Cellular and Molecular Mediators
Acute Activation Anti-tumor ImmunityDendritic Cell (DC) maturation, Type I Interferon production, T-cell priming, NK cell activation. uark.edud-nb.info
Chronic Activation Immune Suppression & Tumor ProgressionUpregulation of PD-L1, recruitment of MDSCs and Tregs, IL-10 and TGF-β production. portlandpress.comcancerbiomed.org
Activation in "Hot" Tumors Enhanced Immune RecognitionHigh T-cell infiltration, responsiveness to immunotherapy. uark.edu
Activation in High CIN Tumors Immune SuppressionInflammation-driven carcinogenesis, production of immunosuppressive cytokines. portlandpress.com

Overcoming Preclinical Resistance Mechanisms

Resistance to STING agonist therapy is a significant hurdle in their clinical development. nih.gov Tumors can employ various strategies to evade the anti-tumor effects of STING activation. Understanding and overcoming these resistance mechanisms are critical for improving therapeutic outcomes. bmj.com

A primary mechanism of resistance is the upregulation of immune regulatory pathways following STING activation. nih.gov Treatment with STING agonists can induce a rapid increase in the expression of PD-L1, Indoleamine 2,3-dioxygenase (IDO), and cyclooxygenase-2 (COX2) within the TME. bmj.comnih.gov These molecules contribute to an immunosuppressive environment that can counteract the intended therapeutic effect. bmj.com This has led to the investigation of combination therapies. For example, blocking PD-1 has been shown to enhance the anti-tumor responses to STING agonists. nih.gov Similarly, inhibiting COX2 has demonstrated synergy with STING agonist treatment, leading to more durable anti-tumor immunity. bmj.comnih.gov

Another mechanism of resistance involves the loss of function of key components of the antigen presentation machinery. For instance, mutations in beta-2-microglobulin (β2M) can lead to a dysfunction in MHC-I antigen presentation, rendering tumor cells invisible to cytotoxic CD8+ T cells. aacrjournals.org In such cases, activating innate immune cells like NK cells, which can kill tumor cells independently of MHC-I, becomes a viable strategy. aacrjournals.org STING agonists have been shown to elicit NK cell-mediated tumor rejection, suggesting their potential to overcome this form of resistance. aacrjournals.org

Strategies to overcome resistance are detailed in the following table:

Resistance MechanismProposed Overcoming StrategyRationale
Upregulation of PD-L1Combination with PD-1/PD-L1 checkpoint inhibitors. nih.govnih.govTo counteract the induced immunosuppression and reinvigorate T-cell activity. nih.gov
Increased IDO and COX2 activityCo-treatment with IDO or COX2 inhibitors. bmj.comnih.govTo disrupt STING-responsive regulatory pathways that attenuate anti-tumor responses. nih.gov
Loss of MHC-I antigen presentation (e.g., β2M mutation)Activation of NK cells via STING agonists. aacrjournals.orgTo engage alternative, T-cell-independent tumor killing mechanisms. aacrjournals.org
Immunosuppressive TME (e.g., presence of TAMs, Tregs)Combination with therapies that modulate the TME. frontiersin.orgTo create a more favorable environment for STING-mediated immune activation. frontiersin.org

Development of Novel STING Agonist Chemotypes and Delivery Systems

The limitations of first-generation STING agonists, such as cyclic dinucleotides (CDNs), have spurred the development of novel chemotypes and advanced delivery systems. scienceopen.comnih.gov Natural CDNs suffer from poor membrane permeability, rapid degradation, and systemic toxicity, which often necessitates intratumoral administration and limits their efficacy against metastatic disease. nih.govmit.edu

To address these issues, researchers are exploring non-CDN small molecule STING agonists. nih.gov These novel chemotypes are designed to have improved pharmacological properties, including better stability and the potential for systemic administration. scienceopen.com Furthermore, various delivery systems are being engineered to enhance the therapeutic index of STING agonists. frontiersin.orgresearchgate.net These include:

Nanoparticles: Encapsulating STING agonists within nanoparticles can protect them from degradation, improve their accumulation in tumors, and facilitate their cytosolic delivery. scienceopen.comresearchgate.net

Hydrogels: These can be used for the sustained local release of STING agonists, prolonging their activity within the TME. frontiersin.org

Antibody-Drug Conjugates (ADCs): By linking a STING agonist to an antibody that targets a tumor-associated antigen, ADCs can deliver the agonist specifically to cancer cells, thereby increasing efficacy and reducing off-target toxicity. pnas.org

Exosomes: These naturally occurring vesicles can be engineered to carry STING agonists, offering a targeted delivery approach. nih.gov

The evolution of STING agonist development is highlighted below:

Agonist Type/Delivery SystemKey FeaturesAdvantages over Previous Generations
First-Generation (e.g., CDNs) Mimic natural STING ligands. nih.govDirect activation of the STING pathway. nih.gov
Non-CDN Small Molecules Novel chemical scaffolds. nih.govImproved stability, potential for systemic administration. scienceopen.com
Nanoparticle Formulations Encapsulation of agonists. scienceopen.comEnhanced delivery, protection from degradation, improved tumor accumulation. scienceopen.comresearchgate.net
Hydrogel Systems Sustained-release matrix. frontiersin.orgProlonged local drug exposure, reduced systemic toxicity. frontiersin.org
Antibody-Drug Conjugates (ADCs) Targeted delivery via antibodies. pnas.orgIncreased tumor specificity, minimized off-target effects. pnas.org
Exosome-based Delivery Natural vesicle-mediated transport. nih.govTargeted delivery, potentially reduced immunogenicity of the carrier. nih.gov

Q & A

Basic Research Questions

Q. What is the molecular mechanism of STING agonist-19 in activating the STING pathway, and how can this be experimentally validated?

  • Methodological Answer : this compound binds to the STING protein, triggering conformational changes that activate downstream signaling (e.g., TBK1/IRF3 phosphorylation, IFN-β production). To validate this:

  • Use immunoblotting to detect phospho-TBK1 and phospho-IRF3 in treated cells (e.g., THP-1 macrophages).
  • Measure IFN-β secretion via ELISA or qPCR for IFN-β mRNA.
  • Confirm STING dependency using knockout models (e.g., STING-KO cell lines) .
    • Experimental Controls : Include vehicle-treated controls and STING-null cells to rule off-target effects.

Q. How should researchers design in vitro and in vivo models to evaluate this compound efficacy in cancer immunotherapy?

  • In vitro : Use human peripheral blood mononuclear cells (PBMCs) or murine bone marrow-derived dendritic cells (BMDCs) to assess cytokine production (e.g., IL-6, TNF-α) via multiplex assays .
  • In vivo :

  • Syngeneic tumor models (e.g., MC38 colorectal tumors in C57BL/6 mice) to study tumor regression and immune infiltration.
  • Flow cytometry to quantify CD8+ T-cell activation and myeloid cell populations in tumors.
  • Include combination arms with checkpoint inhibitors (e.g., anti-PD-1) to evaluate synergy .

Q. What are the critical considerations for integrating this compound into immunostimulatory antibody conjugates (ISACs)?

  • Methodology :

  • Optimize linker chemistry (e.g., cleavable vs. non-cleavable) to ensure payload release in the tumor microenvironment (TME).
  • Validate target specificity using surface plasmon resonance (SPR) or cell-binding assays .
  • Assess bystander activation risks by co-culturing target-positive and target-negative cells .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s activation kinetics across different cancer types?

  • Analytical Approach :

  • Perform dose-response studies in diverse cell lines (e.g., melanoma vs. pancreatic cancer) to identify tissue-specific thresholds.
  • Evaluate STING expression levels via IHC or RNA-seq ; low STING expression may explain resistance.
  • Use phosphoproteomics to map signaling dynamics and identify compensatory pathways (e.g., NF-κB vs. IRF3 bias) .
    • Statistical Tools : Apply ANOVA with post-hoc tests to compare response variability across models.

Q. What strategies mitigate this compound’s systemic toxicity while maintaining antitumor efficacy?

  • Experimental Design :

  • Develop tumor-targeted delivery systems (e.g., nanoparticles, antibody-drug conjugates) to reduce off-target activation.
  • Test pulsatile dosing regimens in non-human primates to assess cytokine storm risks.
  • Monitor serum cytokines (e.g., IL-6, IFN-γ) and liver/kidney function biomarkers in preclinical models .

Q. How do tumor microenvironment (TME) factors like hypoxia or immunosuppressive cells influence this compound response?

  • Methodology :

  • Use 3D spheroid models under hypoxic conditions (1% O₂) to mimic the TME.
  • Co-culture cancer-associated fibroblasts (CAFs) or Tregs with tumor cells to study suppression of STING signaling.
  • Apply spatial transcriptomics to map STING pathway activity in distinct TME regions .

Q. What pharmacokinetic/pharmacodynamic (PK/PD) parameters are critical for optimizing this compound in preclinical studies?

  • Key Metrics :

  • Plasma half-life : Assess via LC-MS/MS in murine serum.
  • Tumor drug concentration : Compare intratumoral vs. systemic levels using radiolabeled compounds.
  • Dynamic PD markers : Correlate IFN-β levels with tumor regression using longitudinal sampling .

Q. How can researchers identify biomarkers predictive of this compound responsiveness in clinical trials?

  • Approach :

  • Perform whole-exome sequencing to link STING pathway mutations (e.g., STING, cGAS) to clinical outcomes.
  • Use multiplex immunofluorescence to quantify baseline CD8+ T-cell infiltration and STING protein localization.
  • Apply machine learning to integrate omics data (e.g., transcriptomic, proteomic) and predict responder subsets .

Data Analysis and Reporting Guidelines

  • Contradictory Results : Follow PRISMA guidelines for systematic reviews, including sensitivity analyses to address heterogeneity (e.g., tumor model variability) .
  • Statistical Reporting : Define significance thresholds (e.g., p < 0.05) and justify sample sizes via power analysis .
  • Data Reproducibility : Share raw data (e.g., via Figshare) and detailed protocols for synthesis, purification, and dosing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.